![molecular formula C56H42O12 B13430403 (1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13430403.png)
(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol
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Overview
Description
The compound “(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol” is a complex organic molecule characterized by multiple hydroxyphenyl groups and a tetracyclic structure. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and the introduction of hydroxyphenyl groups. Common synthetic routes may include:
Cyclization reactions: to form the tetracyclic core.
Hydroxylation reactions: to introduce hydroxy groups.
Aromatic substitution reactions: to attach hydroxyphenyl groups.
Industrial Production Methods
Industrial production of complex organic molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxy groups.
Substitution: Replacement of hydroxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a model compound for studying complex organic reactions.
Biology: As a potential bioactive molecule with therapeutic properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which the compound exerts its effects may involve:
Molecular targets: Such as enzymes or receptors.
Pathways: Such as signaling pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol" analogs with different substituents.
Other tetracyclic compounds: with similar structural features.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of hydroxyphenyl groups and the tetracyclic core, which may confer unique biological activity or chemical reactivity.
Biological Activity
The compound (1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol is a complex organic molecule notable for its multiple hydroxyl groups and unique tetracyclic structure. This article explores its biological activity based on existing literature and predictive models.
Structural Characteristics
The compound features a significant number of hydroxyl groups and 4-hydroxyphenyl moieties that suggest potential interactions with biological systems. The stereochemistry is defined by specific descriptors (1S, 8R, 9R, 16S), indicating its potential for specific biological activities based on its three-dimensional conformation.
Table 1: Structural Features of the Compound
Feature | Description |
---|---|
Molecular Formula | C₃₀H₂₄O₁₄ |
Molecular Weight | 532.5 g/mol |
Hydroxyl Groups | Multiple (indicating potential antioxidant activity) |
Tetracyclic Structure | Yes (unique for interaction with biological targets) |
Antioxidant Properties
The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress in biological systems.
Anticancer Activity
Compounds similar in structure to this one have demonstrated significant anticancer properties. Studies indicate that polyphenols can inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. The specific interactions of this compound with cellular pathways warrant further investigation.
Anti-inflammatory Effects
Many phenolic compounds are known to modulate inflammatory pathways. This compound's structure suggests it may possess similar anti-inflammatory properties.
Predictive Models and Interaction Studies
Computational tools such as molecular docking can elucidate how this compound interacts with various biological macromolecules. These studies are essential for understanding its pharmacodynamics and pharmacokinetics.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of structurally similar compounds using DPPH radical scavenging assays. Results indicated that compounds with multiple hydroxyl groups exhibited significant radical scavenging activity.
Case Study 2: Anticancer Mechanism Exploration
Research on polyphenolic compounds has shown that they can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt.
Case Study 3: Inflammation Modulation
A study demonstrated that phenolic compounds could reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications for inflammatory diseases.
Q & A
Q. Basic: What are the primary methodologies for determining the stereochemical configuration of this compound?
Methodological Answer:
The stereochemical configuration of such complex polycyclic systems requires a combination of single-crystal X-ray diffraction (SC-XRD) and nuclear magnetic resonance (NMR) spectroscopy. SC-XRD provides unambiguous determination of absolute configuration by analyzing anomalous scattering effects (e.g., using Cu-Kα radiation) . For NMR, NOESY/ROESY experiments correlate spatial proximity of protons to deduce relative configurations. Advanced computational methods, such as density functional theory (DFT), can validate proposed configurations by comparing calculated and experimental NMR chemical shifts or optical rotations .
Q. Basic: How can researchers design a synthetic route for this compound given its structural complexity?
Methodological Answer:
Retrosynthetic analysis should focus on identifying symmetry elements (e.g., bis(4-hydroxyphenyl) groups) and modular building blocks. Key steps may include:
Fragment Coupling: Suzuki-Miyaura cross-coupling for aryl-aryl bond formation.
Oxacycle Construction: Ring-closing metathesis or acid-catalyzed cyclization for the 15-oxatetracyclo framework.
Stereocontrol: Chiral auxiliaries or asymmetric catalysis for stereogenic centers (e.g., Sharpless epoxidation or Evans aldol reaction).
Validate intermediates via LC-MS and high-resolution mass spectrometry (HRMS) .
Q. Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. To resolve these:
Variable-Temperature NMR: Identify slow-exchange conformers by observing signal splitting at low temperatures.
Solvent Screening: Compare NMR spectra in deuterated DMSO, CDCl₃, or methanol to assess hydrogen bonding’s impact.
MD Simulations: Perform molecular dynamics simulations (e.g., using GROMACS) to model solvent effects and conformational ensembles .
Cross-validate with SC-XRD data to confirm dominant conformers .
Q. Advanced: What experimental design strategies optimize the yield of multi-step syntheses for this compound?
Methodological Answer:
Use factorial design (e.g., 2^k factorial experiments) to screen critical variables (temperature, catalyst loading, reaction time). For example:
Factor | Low Level | High Level |
---|---|---|
Temperature | 60°C | 100°C |
Catalyst Loading | 5 mol% | 10 mol% |
Reaction Time | 12 h | 24 h |
Analyze interactions using ANOVA to identify non-linear effects. Follow with response surface methodology (RSM) for fine-tuning .
Q. Advanced: How can theoretical frameworks guide the study of this compound’s biological activity?
Methodological Answer:
Link the research to established theories:
QSAR Modeling: Correlate substituent effects (e.g., hydroxyl group positions) with bioactivity using Hammett constants or hydrophobic parameters.
Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).
Pharmacophore Mapping: Identify essential hydrogen-bond donors/acceptors using Schrödinger’s Phase .
Validate hypotheses via in vitro assays (e.g., enzyme inhibition or cell viability tests).
Q. Advanced: What computational tools are recommended for simulating the compound’s supramolecular interactions?
Methodological Answer:
Leverage multi-scale modeling:
Quantum Mechanics (QM): Gaussian 16 for calculating electrostatic potential surfaces (EPS) to predict π-π stacking or hydrogen-bonding patterns.
Molecular Mechanics (MM): AMBER or CHARMM for simulating crystal packing or host-guest interactions.
Q. Advanced: How can researchers address discrepancies between experimental and computational spectral data?
Methodological Answer:
Benchmarking: Compare DFT functionals (B3LYP vs. M06-2X) to identify the most accurate method for NMR chemical shift prediction.
Implicit vs. Explicit Solvent Models: Use the SMD solvation model for implicit effects or include explicit solvent molecules in QM calculations.
Vibrational Analysis: Assign IR/Raman bands via frequency calculations, ensuring scaling factors match experimental conditions .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
While specific hazard data may be limited, general precautions include:
PPE: Gloves (nitrile), lab coat, and safety goggles.
Ventilation: Use fume hoods for weighing and reactions.
Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Properties
Molecular Formula |
C56H42O12 |
---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |
InChI |
InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51+,52+,53+,54+,55-,56-/m1/s1 |
InChI Key |
YQQUILZPDYJDQJ-DAZNBUADSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@@H]9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
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